molecular formula C21H19N3O3 B4731258 N-(2-anilinophenyl)-N'-(4-methoxyphenyl)ethanediamide

N-(2-anilinophenyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B4731258
M. Wt: 361.4 g/mol
InChI Key: ZWUZKFLRIARRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-anilinophenyl)-N'-(4-methoxyphenyl)ethanediamide, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPP is a small molecule that belongs to the family of diarylamides and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of AMPP is not fully understood, but it is believed to act as an inhibitor of the tubulin polymerization process, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately results in cell death. AMPP has also been shown to induce apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
AMPP has been shown to have both biochemical and physiological effects. In biochemical studies, AMPP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In physiological studies, AMPP has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMPP in lab experiments is its high yield and selectivity in the synthesis process. Additionally, AMPP has shown promising results in various applications, making it a versatile compound for research. However, one of the limitations of using AMPP is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on AMPP. One of the potential applications is in the development of new anticancer drugs, as AMPP has shown promising results in inhibiting the growth of cancer cells. Additionally, AMPP can be used as a building block for the synthesis of new materials with potential applications in gas storage and separation. Further studies are also needed to fully understand the mechanism of action of AMPP and its potential side effects.
Conclusion:
In conclusion, AMPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of AMPP can be achieved using various methods, with the Buchwald-Hartwig amination being the most commonly used. AMPP has shown promising results in various applications, including medicinal chemistry, organic electronics, and materials science. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. AMPP has both biochemical and physiological effects and has advantages and limitations for lab experiments. Further research is needed to fully understand the potential of AMPP in various fields and to develop new applications.

Scientific Research Applications

AMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, AMPP has been evaluated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In organic electronics, AMPP has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and has shown improved efficiency and stability. In materials science, AMPP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and has shown potential for gas storage and separation.

Properties

IUPAC Name

N'-(2-anilinophenyl)-N-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-27-17-13-11-16(12-14-17)23-20(25)21(26)24-19-10-6-5-9-18(19)22-15-7-3-2-4-8-15/h2-14,22H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUZKFLRIARRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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